

# Viaspan's Role in Preventing Delayed Graft Function: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Viaspan*

Cat. No.: *B611682*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Organ transplantation is a critical life-saving procedure, yet the journey from donor to recipient is fraught with challenges, most notably the risk of delayed graft function (DGF). DGF, a form of acute kidney injury occurring shortly after transplantation, is a significant predictor of both short-term and long-term graft outcomes. Effective organ preservation is paramount in mitigating this risk. **Viaspan**, also known as University of Wisconsin (UW) solution, was a landmark development in organ preservation, designed to maintain organ viability during the critical period of cold ischemia. This guide provides an objective comparison of **Viaspan's** performance against other preservation solutions in preventing DGF, supported by experimental data, detailed methodologies, and mechanistic insights.

## Comparative Efficacy in Preventing Delayed Graft Function

Static cold storage remains a primary method for preserving organs, and the choice of preservation solution is a critical factor influencing post-transplant outcomes. Clinical studies have repeatedly compared **Viaspan** (UW solution) to other solutions such as Euro-Collins, Celsior, Histidine-Tryptophan-Ketoglutarate (HTK), and Institut Georges Lopez-1 (IGL-1). The evidence indicates that while **Viaspan** represented a significant advancement over earlier solutions, its superiority is not universally established against more modern competitors.

A European Multicenter Trial demonstrated **Viaspan**'s superiority over Euro-Collins solution, with a lower incidence of DGF (35.8% vs. 52.2%) and better one-year graft survival (92% vs. 86%)[1]. Another preliminary report from this trial noted that the need for postoperative dialysis was less frequent with **Viaspan** (21%) compared to Euro-Collins (31%)[2].

However, when compared to Celsior and HTK solutions, **Viaspan** has shown equivalent, rather than superior, outcomes in preventing DGF in kidney transplantation[3]. A multicenter randomized study involving 187 renal transplants found comparable DGF rates between Celsior (31.3%) and **Viaspan** (33.9%)[1]. Similarly, a meta-analysis of fifteen trials with over 3,500 kidneys concluded there was no significant difference in the incidence of DGF with the use of Celsior, HTK, or **Viaspan**[4]. A large retrospective analysis of 1,943 transplants also found that IGL-1 preservation resulted in outcomes equal to those of **Viaspan** or HTK[5][6].

The following table summarizes key quantitative data from comparative studies.

| Preservation Solution | No. of Kidneys | Delayed Graft Function (DGF) Rate (%) | Study Reference                                 |
|-----------------------|----------------|---------------------------------------|-------------------------------------------------|
| Viaspan (UW)          | 128            | 21.0% (requiring dialysis)            | Ploeg RJ, et al., Transplantation, 1990. [2]    |
| Euro-Collins          | 129            | 31.0% (requiring dialysis)            | Ploeg RJ, et al., Transplantation, 1990. [2]    |
| Viaspan (UW)          | -              | 35.8%                                 | Canafax DM, et al., Transplant Proc, 1991.[1]   |
| Euro-Collins          | -              | 52.2%                                 | Canafax DM, et al., Transplant Proc, 1991.[1]   |
| Viaspan (UW)          | 88             | 33.9%                                 | Faenza A, et al., Transplantation, 2001. [1]    |
| Celsior               | 99             | 31.3%                                 | Faenza A, et al., Transplantation, 2001. [1]    |
| Viaspan (UW)          | 1046           | Not independently associated with DGF | Van Dijck, et al., Am J Transplant, 2020.[5][6] |
| HTK                   | 663            | Not independently associated with DGF | Van Dijck, et al., Am J Transplant, 2020.[5][6] |
| IGL-1                 | 234            | Not independently associated with DGF | Van Dijck, et al., Am J Transplant, 2020.[5][6] |

Below is a logical diagram illustrating the comparative validation process for organ preservation solutions.



[Click to download full resolution via product page](#)

Logical flow for comparing preservation solutions.

## Mechanisms of Action: Countering Ischemia-Reperfusion Injury

The efficacy of **Viaspan** lies in its multi-component formulation designed to counteract the key pathological events of ischemia-reperfusion injury. During cold ischemia, cellular metabolism slows, but does not stop, leading to ATP depletion, ion pump failure, cellular swelling, and acidosis. Upon reperfusion, the sudden reintroduction of oxygen generates a burst of reactive oxygen species (ROS), triggering inflammation and apoptosis.

**Viaspan's** key components and their mechanisms of action include:

- Lactobionate and Raffinose: These large, impermeant molecules provide osmotic support, preventing the cellular swelling that occurs due to ion pump failure. Lactobionate is particularly crucial for the solution's effectiveness[7][8].
- Hydroxyethyl Starch (HES): A synthetic colloid that helps to prevent tissue edema by maintaining oncotic pressure and has been shown to reduce microvascular permeability[4][9][10].

- Glutathione and Allopurinol: These act as powerful antioxidants. Glutathione is a major endogenous antioxidant that becomes depleted during ischemia[11]. Allopurinol inhibits xanthine oxidase, a key enzyme in the pathway that produces superoxide radicals upon reperfusion[1][11][12].
- Adenosine: Serves as a precursor for ATP synthesis, helping to restore cellular energy levels upon reperfusion. It also has vasodilatory and anti-inflammatory effects, inhibiting neutrophil activation[1][13].

The following diagram illustrates the key pathways of ischemia-reperfusion injury and the points of intervention for **Viaspan**'s components.



[Click to download full resolution via product page](#)

**Viaspan's mechanism in mitigating ischemia-reperfusion injury.**

## Experimental Protocols

To ensure the validity of comparative studies, rigorous and standardized experimental protocols are essential. The European Multicenter Trial comparing **Viaspan** and Euro-Collins provides a representative example of such a protocol.

### Representative Clinical Trial Protocol: **Viaspan** vs. Alternative Solution

- Study Design: A prospective, randomized, multicenter clinical trial. In studies with paired kidneys, one kidney from a donor is preserved with **Viaspan** and the contralateral kidney with the comparator solution, serving as an internal control.
- Inclusion Criteria:
  - Cadaveric kidney donors (e.g., >15 years of age).
  - Recipients of a primary renal transplant.
  - Panel Reactive Antibodies (PRA) <20%.
- Exclusion Criteria:
  - Multi-organ transplant recipients.
  - Pre-emptive kidney transplantation (before initiation of dialysis).
- Organ Procurement and Preservation:
  - Following declaration of brain death and consent, organs are retrieved using standard surgical techniques.
  - The donor aorta is cannulated, and a cold aortic flush is initiated.
  - Kidneys are randomly assigned to be flushed and stored in either **Viaspan** or the comparator solution at 4°C.
  - Preservation time is recorded from the start of the cold flush to the time of reperfusion in the recipient.

- Definition and Assessment of Delayed Graft Function:
  - The primary endpoint is the incidence of DGF, typically defined as the requirement for one or more dialysis sessions within the first 7 days post-transplantation.
  - Secondary outcomes include: primary non-function (PNF), serum creatinine levels at specified time points (e.g., days 1, 7, 30), creatinine clearance rates, and one-year graft and patient survival.
- Statistical Analysis:
  - Comparison of DGF rates between groups is performed using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).
  - Graft and patient survival are analyzed using Kaplan-Meier curves and log-rank tests.
  - A p-value of  $<0.05$  is typically considered statistically significant.

The workflow for such a clinical trial is depicted below.



[Click to download full resolution via product page](#)

Workflow of a clinical trial comparing preservation solutions.

## Conclusion

The evidence overwhelmingly supports **Viaspan**'s superiority over older preservation solutions like Euro-Collins in preventing delayed graft function. Its rationally designed formulation effectively targets multiple pathways of ischemia-reperfusion injury, leading to improved early graft function. However, against more contemporary solutions such as Celsior and HTK, the data from multiple large-scale studies and meta-analyses indicate equivalence rather than superiority in the context of DGF for kidney transplantation.

Therefore, while **Viaspan** remains a cornerstone and a "gold standard" reference in organ preservation, the choice between **Viaspan**, Celsior, or HTK for routine kidney preservation may be guided by other factors such as cost, availability, and specific institutional protocols, as the clinical evidence does not support the clear superiority of one over the others in preventing delayed graft function. Future research may focus on tailoring preservation solutions to specific donor characteristics or organ types to further optimize transplant outcomes.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]
- 2. Organ Preservation: Current Concepts and New Strategies for the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nice.org.uk [nice.org.uk]
- 4. Hydroxyethyl starch macromolecule and superoxide dismutase effects on myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of IGL-1 preservation solution on outcome after kidney transplantation: A retrospective single-center analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Examination of the role of the impermeants lactobionate and raffinose in a modified UW solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Hydroxyethyl Starch? [synapse.patsnap.com]
- 9. Articles [globalrx.com]
- 10. researchgate.net [researchgate.net]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Adenosine receptors and reperfusion injury of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Viaspan's Role in Preventing Delayed Graft Function: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611682#validation-of-viaspan-s-superiority-in-preventing-delayed-graft-function]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)